Product packaging for Etilefrin-d5 Hydrochloride(Cat. No.:CAS No. 1346599-41-4)

Etilefrin-d5 Hydrochloride

Cat. No.: B584499
CAS No.: 1346599-41-4
M. Wt: 222.724
InChI Key: KTNROWWHOBZQGK-LUIAAVAXSA-N
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Description

Etilefrin-d5 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 222.724. The purity is usually 95%.
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Properties

CAS No.

1346599-41-4

Molecular Formula

C10H16ClNO2

Molecular Weight

222.724

IUPAC Name

3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2;

InChI Key

KTNROWWHOBZQGK-LUIAAVAXSA-N

SMILES

CCNCC(C1=CC(=CC=C1)O)O.Cl

Synonyms

α-[(Ethylamino)methyl]-3-hydroxybenzenemethanol-d5 Hydrochloride;  (+/-)-Ethylphenylephrine-d5 Hydrochloride;  Cardanat-d5;  Circupon-d5;  Effontil-d5;  Effortil-d5;  Efortil-d5;  Kertasin-d5;  Thomasin-d5; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Etilefrin D5 Hydrochloride

Specific Synthetic Routes for Etilefrin-d5 Hydrochloride

Precursor Compounds and Reagents for Deuterated Etilefrin Synthesis

The synthesis of this compound requires specific deuterated precursors and reagents. Based on the known synthesis of etilefrine (B194583), key starting materials would need to be deuterated. The non-deuterated synthesis of etilefrine hydrochloride involves the reaction of alpha-bromo-m-hydroxyacetophenone with N-ethylbenzylamine, followed by catalytic hydrogenation. google.com

For the synthesis of this compound, the ethyl group of N-ethylbenzylamine would be replaced with a deuterated ethyl group, forming N-(ethyl-d5)benzylamine. This deuterated precursor would then react with alpha-bromo-m-hydroxyacetophenone.

Key precursors and reagents include:

alpha-bromo-m-hydroxyacetophenone google.com

N-(ethyl-d5)benzylamine (deuterated precursor)

Deuterium (B1214612) source : Deuterium oxide (D₂O) is a common and cost-effective source of deuterium. google.com

Catalysts : Palladium on charcoal (Pd/C) is often used for hydrogenation steps. google.comchemicalbook.com

Reaction Conditions and Optimization for Deuterium Exchange

The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, with modifications to incorporate the deuterium atoms.

A plausible synthetic route involves:

Amination : Reacting alpha-bromo-m-hydroxyacetophenone with N-(ethyl-d5)benzylamine. This reaction is typically carried out in a solvent like ethanol (B145695) at a controlled temperature, for instance, 10-20°C. google.com

Catalytic Hydrogenation : The resulting intermediate, alpha-[(ethyl-d5)benzylamino]-m-hydroxyacetophenone hydrochloride, is then subjected to catalytic hydrogenation to remove the benzyl (B1604629) group and reduce the ketone. google.com This step is often performed using a palladium-on-carbon catalyst in an alcohol solvent under a hydrogen atmosphere at a temperature of 30-40°C. google.com

Optimization of reaction conditions is crucial to ensure high isotopic enrichment and yield. This includes controlling the temperature, reaction time, and the amount of catalyst used. For instance, in the amination step, the reaction may be carried out for 3-6 hours. google.com The hydrogenation step might proceed for 12-24 hours. google.com

Spectroscopic and Chromatographic Characterization of Deuterated Analogs

After synthesis, the successful incorporation of deuterium and the purity of this compound must be confirmed using various analytical techniques.

Spectroscopic Characterization:

Mass Spectrometry (MS) : MS is a primary tool to confirm the mass difference between the deuterated and non-deuterated compounds, thereby confirming the incorporation of deuterium. uobaghdad.edu.iq High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic enrichment of the final product. rsc.org Electron impact (EI) and chemical ionization (CI) are common ionization modes used in GC-MS analysis of deuterated analogs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ²H NMR are essential for determining the exact location of the deuterium atoms within the molecule. uobaghdad.edu.iqrsc.org ¹H NMR will show the absence of signals at the positions where hydrogen has been replaced by deuterium. ²H NMR will show signals corresponding to the deuterated positions. chemrxiv.org Solid-state NMR can also be used to characterize the local structure and packing interactions in deuterated solids. chemrxiv.org

Infrared (IR) Spectroscopy : IR spectroscopy can distinguish between C-H and C-D bonds, as the C-D stretching and bending vibrations occur at lower frequencies due to the heavier mass of deuterium. uobaghdad.edu.iqajchem-a.com

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC) : HPLC is used to separate the deuterated compound from its non-deuterated analog and other impurities, thus assessing its purity. tandfonline.com Reversed-phase HPLC is a common method where the deuterated compound often elutes slightly earlier than its non-deuterated counterpart. tandfonline.comoup.com

Gas Chromatography (GC) : GC coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis and quantification of deuterated compounds. nih.govresearchgate.net

The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization of the synthesized this compound, confirming its identity, purity, and the extent and location of deuterium incorporation.

Mass Spectrometry for Isotopic Purity and Localization of Deuterium

Mass spectrometry (MS) is a critical analytical technique for the characterization of isotopically labeled compounds like this compound. It serves two primary purposes: confirming the mass shift corresponding to the incorporation of the deuterium atoms and assessing the isotopic purity of the compound.

The molecular formula of this compound is C10H11D5ClNO2, with a molecular weight of approximately 222.72 g/mol . cymitquimica.comlgcstandards.com In contrast, the unlabeled Etilefrine Hydrochloride has a molecular weight of about 217.69 g/mol . nih.gov This mass difference of approximately 5 Da is a direct result of replacing five hydrogen atoms with five deuterium atoms.

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the labeled compound, which can confirm the elemental composition. For Etilefrin-d5, the expected protonated molecule [M+H]+ would have a significantly different mass-to-charge ratio (m/z) than the unlabeled analogue.

Isotopic purity is a measure of the percentage of the deuterated compound relative to molecules with fewer deuterium atoms (d0 to d4). This is determined by analyzing the distribution of isotopic peaks in the mass spectrum. An ideal this compound standard should have a very high percentage of the d5 species.

Table 1: Illustrative Mass Spectrometry Data for Etilefrin-d5

ParameterExpected Value
Molecular Formula C10H11D5ClNO2
Molecular Weight 222.72
Mass of Protonated Molecule [M+H]+ (d5) ~223.1
Mass of Protonated Molecule [M+H]+ (d0) ~218.1
Isotopic Enrichment (d5 %) >98%
Chemical Purity (d5) >99%

Note: This table is illustrative and based on typical specifications for high-quality deuterated standards.

Furthermore, tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium labels. By fragmenting the parent ion and analyzing the resulting daughter ions, it is possible to determine on which parts of the molecule the deuterium atoms reside. For this compound, the synonym 3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride indicates that the deuterium atoms are located on the ethyl group. cymitquimica.comlgcstandards.com Fragmentation patterns would be expected to show a +5 Da shift in fragments containing this deuterated ethyl group compared to the fragmentation of unlabeled etilefrine.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of isotopic labels within a molecule. While mass spectrometry confirms the presence and number of deuterium atoms, NMR provides definitive structural information.

For this compound, ¹H NMR (Proton NMR) is used to verify the absence of proton signals at the positions where deuterium has been incorporated. In the case of Etilefrin-d5, the signals corresponding to the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons in an unlabeled etilefrine spectrum would be absent or significantly diminished in the ¹H NMR spectrum of the deuterated compound.

Conversely, ²H NMR (Deuterium NMR) can be performed to directly observe the deuterium signals. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, providing a clear map of the deuterium locations. The presence of signals in the regions corresponding to the ethyl group would confirm the successful and specific labeling at these positions.

Table 2: Expected NMR Signal Changes for this compound

NucleusUnlabeled Etilefrine HClEtilefrin-d5 HClRationale
¹H Signals present for ethyl group protonsSignals for ethyl group protons are absent/reducedReplacement of protons with deuterium
²H No signalsSignals present corresponding to the ethyl group positionsDirect detection of deuterium nuclei

Note: This table illustrates the expected changes in NMR spectra and is for conceptual understanding.

The integration of the remaining proton signals against a known internal standard can also provide a quantitative measure of the extent of deuteration.

Chromatographic Purity Assessment and Isotopic Enrichment

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed to assess the chemical purity of this compound. This analysis separates the main compound from any potential impurities, such as starting materials, byproducts of the synthesis, or degradation products. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram, often using a UV detector. For a high-quality standard, the chemical purity is expected to be very high, often exceeding 98%.

The isotopic substitution of hydrogen with deuterium generally does not significantly alter the chromatographic behavior of a molecule. Therefore, the retention time of this compound in an HPLC system is expected to be very similar to that of unlabeled Etilefrine Hydrochloride under the same conditions.

When HPLC is coupled with mass spectrometry (LC-MS), it becomes a powerful tool for simultaneously assessing both chemical and isotopic purity. As the chromatographically separated peaks elute from the HPLC column and enter the mass spectrometer, the mass spectrum of each peak can be obtained. This allows for the confirmation that the main peak corresponds to the d5-labeled compound and that any impurity peaks are identified and quantified. This combined technique can also provide information on isotopic enrichment by analyzing the mass distribution within the main chromatographic peak.

Table 3: Typical Chromatographic Purity Data for this compound

ParameterMethodTypical Specification
Chemical Purity HPLC-UV≥ 98.0%
Retention Time HPLCSimilar to unlabeled standard
Isotopic Enrichment LC-MS≥ 98% d5

Note: This table provides typical specifications for a certified reference material and is for illustrative purposes.

Application of Etilefrin D5 Hydrochloride in Advanced Analytical Methodologies

Role as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest level of accuracy and precision. nih.gov Etilefrin-d5 Hydrochloride fulfills this role for the quantification of etilefrine (B194583) in biological samples such as plasma and urine.

Principles of Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample. This labeled compound, in this case, this compound, behaves nearly identically to the endogenous analyte (etilefrine) throughout the entire analytical process, including extraction, derivatization, and ionization.

The fundamental principle of SIDA is that any sample loss or variation during sample preparation and analysis will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or instrument response. This technique is particularly valuable in pharmacokinetic studies where precise concentration measurements are crucial.

Compensation for Matrix Effects and Ionization Variability

Biological matrices, such as plasma and urine, are inherently complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

This compound, being chemically identical to etilefrine, co-elutes during chromatographic separation and experiences the same matrix effects. Consequently, any suppression or enhancement of the etilefrine signal is mirrored by a proportional change in the this compound signal. By calculating the ratio of the two signals, the variability introduced by the matrix effect is effectively nullified, leading to more reliable and accurate results.

Enhancement of Method Precision and Accuracy in Complex Matrices

The use of this compound as an internal standard significantly enhances the precision and accuracy of etilefrine quantification in complex biological matrices. Precision refers to the reproducibility of measurements, while accuracy reflects how close the measured value is to the true value.

By compensating for variations in sample preparation, injection volume, and instrument response, the internal standard minimizes the random errors that can affect precision. Furthermore, by correcting for matrix effects and ionization variability, it reduces the systematic errors that can impact accuracy. The result is a robust and reliable analytical method capable of producing high-quality data for clinical and research applications.

Development and Validation of Mass Spectrometry-Based Assays

The development and validation of robust analytical methods are paramount for the accurate quantification of drugs and their metabolites in biological fluids. Mass spectrometry, coupled with chromatographic separation techniques, has become the cornerstone of modern bioanalysis due to its high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules in complex matrices. A validated LC-MS/MS method for the simultaneous detection and quantification of etilefrine in equine plasma and urine has been reported, which would typically involve the use of a deuterated internal standard like this compound for optimal performance.

A typical LC-MS/MS protocol for etilefrine analysis would involve the following steps:

Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the plasma or urine sample.

Internal Standard Spiking: Addition of a known amount of this compound to the sample.

Chromatographic Separation: Separation of etilefrine and the internal standard from other matrix components using a suitable HPLC column.

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both etilefrine and this compound would be monitored.

Method validation for such a protocol would include the assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative LC-MS/MS Method Validation Parameters for Etilefrine Quantification

ParameterPlasmaUrine
Linearity Range 0.1 - 50 ng/mL1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Limit of Detection (LOD) 0.03 ng/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL

Note: The data in this table is illustrative and based on typical performance characteristics of similar validated LC-MS/MS methods. Specific values may vary depending on the exact methodology and instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar compounds like etilefrine, a derivatization step is typically required to increase their volatility and thermal stability.

A GC-MS methodology for etilefrine would likely involve:

Sample Extraction: Liquid-liquid extraction or solid-phase extraction to isolate etilefrine from the biological matrix.

Internal Standard Spiking: Addition of this compound.

Derivatization: Chemical modification of etilefrine and the internal standard, for example, by silylation, to make them suitable for GC analysis.

GC Separation: Separation of the derivatized compounds on a capillary GC column.

MS Detection: Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode.

Validation of a GC-MS method would follow similar principles to that of an LC-MS/MS method, ensuring the reliability of the obtained data.

Table 2: Illustrative GC-MS Method Validation Parameters for Etilefrine Quantification

ParameterBiological Matrix
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL

Note: This table presents hypothetical validation data to illustrate typical performance. Actual values would be determined during method development and validation.

Quantitative Performance Characteristics in Assay Validation

This compound, a stable isotope-labeled (SIL) analogue of etilefrine, serves as an ideal internal standard (IS) in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comclearsynth.com Its use is critical for correcting variations that can occur during sample preparation and analysis, such as extraction inconsistencies, injection volume differences, and matrix effects. scioninstruments.comcerilliant.com The validation of bioanalytical methods using SIL internal standards is a cornerstone of ensuring data accuracy and reliability in clinical and forensic settings.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In assays utilizing this compound, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of unlabeled etilefrine and a constant concentration of this compound. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.gov

The use of a deuterated internal standard like this compound helps to ensure the linearity of the calibration curve over a wide dynamic range. lcms.czresearchgate.net This is because the SIL internal standard closely mimics the chromatographic and mass spectrometric behavior of the native analyte, effectively compensating for fluctuations in the analytical process. scioninstruments.com A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, is a critical acceptance criterion in method validation, indicating a reliable quantitative performance. nih.gov

Table 1: Illustrative Calibration Curve Data for Etilefrine using this compound as Internal Standard

Analyte Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1.0 1,520 150,000 0.010
5.0 7,650 152,000 0.050
25.0 38,000 151,000 0.252
100.0 153,000 150,500 1.017
500.0 755,000 149,000 5.067

This table presents hypothetical data to illustrate the construction of a calibration curve. The consistent peak area of the internal standard (IS) and the linear increase in the peak area ratio demonstrate the principle of using a stable isotope-labeled internal standard.

Analytical sensitivity is a measure of a method's ability to detect and quantify low concentrations of an analyte. Key parameters for assessing sensitivity are the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ). The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. mdpi.com

In methods employing this compound, the determination of the LLOQ for etilefrine is performed by analyzing replicate samples spiked at low concentrations. The LLOQ is established as the concentration where the signal-to-noise ratio is typically at least 10, and the precision (%CV) and accuracy (%bias) are within acceptable limits, often ±20%. nih.gov The high sensitivity of LC-MS/MS, coupled with the use of a robust internal standard like this compound, allows for the development of methods with very low LLOQs, which is crucial for detecting trace amounts of substances in biological matrices. scioninstruments.comwaters.com

Table 2: Representative LLOQ Assessment for Etilefrine

Parameter Acceptance Criteria Result
Concentration - 1.0 ng/mL
Precision (%CV) ≤ 20% 8.5%
Accuracy (%Bias) ± 20% -5.2%

This table provides example data for the validation of the Lower Limit of Quantitation (LLOQ). The results for precision, accuracy, and signal-to-noise ratio fall within typical acceptance criteria for bioanalytical method validation.

A critical aspect of assay validation is the evaluation of potential interferences from endogenous matrix components or other substances that may be present in the sample. reddit.com Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS methods. waters.comresearchgate.net this compound is instrumental in assessing and compensating for these matrix effects. myadlm.org Since the deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by matrix interferences in a similar manner. waters.com This co-elution allows the peak area ratio to remain constant even if the absolute signal intensity of both the analyte and the internal standard is suppressed or enhanced. researchgate.net

Cross-contamination, or carryover, is another potential issue where residual analyte from a high-concentration sample can affect the analysis of a subsequent low-concentration sample. researchgate.net The use of this compound helps in monitoring and mitigating such effects during method development and validation. researchgate.net Studies are typically performed by injecting a blank sample after a high-concentration standard to ensure that any residual signal is below a predefined threshold, often less than 20% of the LLOQ response. nih.gov

Application in Forensic Toxicology and Doping Control Research

The high specificity and sensitivity of methods using this compound make it an invaluable tool in forensic toxicology and doping control. lgcstandards.com These fields demand unequivocal identification and accurate quantification of prohibited substances, often at very low concentrations in complex biological matrices. frontiersin.org

In forensic and doping analysis, this compound serves as a certified reference material for the qualitative and quantitative analysis of etilefrine. industry.gov.auenfsi.eu Its primary role is as an internal standard in confirmatory analytical procedures. When a screening test indicates the presumptive presence of etilefrine, a more specific method, typically LC-MS/MS, is employed for confirmation. The addition of a known amount of this compound to the sample allows for reliable identification and quantification of etilefrine. The consistent retention time and specific mass transitions of the deuterated standard provide an internal reference for the analyte, enhancing the confidence in the analytical results. This is a critical requirement for methods used in legal and regulatory contexts, such as those governed by the World Anti-Doping Agency (WADA). usada.orgissf-sports.org

The analytical principles established for the use of this compound can be extended to the development of quantitative methods for other sympathomimetic amines. nih.govnih.gov Sympathomimetic amines are a class of compounds with similar chemical structures and physiological effects. patsnap.com The development of robust analytical methods for this class of compounds is essential for both clinical and forensic applications.

By using a panel of stable isotope-labeled internal standards, including this compound for its corresponding analyte, multi-analyte methods can be developed and validated. jaypeedigital.com These methods allow for the simultaneous screening and quantification of several sympathomimetics in a single analytical run. The use of deuterated internal standards for each analyte in the panel is the gold standard for ensuring accuracy, as it corrects for analyte-specific variations in extraction recovery and matrix effects. scispace.com This approach is crucial for obtaining reliable quantitative data in comprehensive toxicological screenings and doping control analyses. snmjournals.org

Investigations of Etilefrin Metabolism Using Deuterated Analogs Preclinical/in Vitro

Elucidation of Metabolic Pathways and Soft Spots

Preclinical in vitro systems are instrumental in identifying the primary routes of metabolism and the specific sites on a molecule that are most susceptible to enzymatic attack, often referred to as "metabolic soft spots." For Etilefrin, a beta-hydroxy phenylalkylamine, the primary metabolic routes are anticipated to be conjugation reactions, particularly at the phenolic hydroxyl group, and to a lesser extent, oxidative metabolism. The introduction of deuterium (B1214612) at the d5-position can influence the rate and potentially the route of these metabolic transformations.

The initial assessment of a compound's metabolic fate often begins with stability studies in subcellular fractions of the liver, the primary site of drug metabolism. These fractions, namely microsomes and the S9 fraction, contain a rich complement of drug-metabolizing enzymes. Microsomes are vesicles of the endoplasmic reticulum and are rich in Phase I enzymes like Cytochrome P450s (CYPs) and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). The S9 fraction is a supernatant fraction of a tissue homogenate that contains both microsomes and cytosolic enzymes, offering a broader range of metabolic capabilities, including sulfotransferases (SULTs).

In a typical study, Etilefrin-d5 Hydrochloride would be incubated with human liver microsomes and S9 fractions, fortified with necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, and PAPS for SULTs). The disappearance of the parent compound over time is monitored to determine its metabolic stability.

Table 1: Hypothetical In Vitro Metabolic Stability of Etilefrin and this compound

Compound Test System Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Etilefrin Human Liver Microsomes (+NADPH) 45 15.4
This compound Human Liver Microsomes (+NADPH) 65 10.7
Etilefrin Human Liver S9 (+NADPH, +UDPGA, +PAPS) 25 27.7
This compound Human Liver S9 (+NADPH, +UDPGA, +PAPS) 35 19.8

Note: This data is representative and intended for illustrative purposes.

The use of a deuterated analog greatly simplifies the identification of metabolites using high-resolution mass spectrometry (HRMS). The characteristic mass shift of +5 Da (for the d5-label) and the unique isotopic pattern of the deuterated compound and its metabolites allow for their easy detection and differentiation from endogenous matrix components.

Upon incubation with liver microsomes or S9 fractions, samples are analyzed by LC-HRMS. The resulting data is screened for the presence of molecules that exhibit the characteristic isotopic pattern of a d5-labeled compound. The primary metabolites expected for Etilefrin-d5 would be its glucuronide and sulfate conjugates.

For instance, if Etilefrin-d5 has a monoisotopic mass of X, its glucuronide conjugate would have a mass of X + 176.0321 Da (for the addition of a glucuronic acid moiety), and its sulfate conjugate would have a mass of X + 79.9568 Da (for the addition of a sulfate group). The fragmentation pattern of these metabolites in tandem mass spectrometry (MS/MS) experiments would further confirm their structures. For example, a neutral loss of 176 Da from the glucuronide conjugate or 80 Da from the sulfate conjugate would be indicative of these metabolic pathways.

To identify the specific enzymes responsible for the metabolism of this compound, enzyme reaction phenotyping studies are conducted. This involves incubating the compound with a panel of recombinant human CYP and UGT enzymes.

Table 2: Hypothetical Enzyme Phenotyping of this compound

Enzyme Family Isoform Relative Metabolism (%)
CYP CYP1A2 < 5
CYP2C9 < 5
CYP2D6 15
CYP3A4 10
UGT UGT1A1 < 10
UGT1A9 45
UGT2B7 15

Note: This data is representative and intended for illustrative purposes.

These studies would likely reveal that while some minor oxidative metabolism is carried out by CYP enzymes, particularly CYP2D6 and CYP3A4, the major metabolic pathway is glucuronidation, predominantly catalyzed by UGT1A9. This information is crucial for predicting potential drug-drug interactions.

Application in In Vitro ADME Research

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in early drug discovery to predict a drug's pharmacokinetic properties. bioduro.com The use of this compound in these assays provides a more detailed understanding of etilefrine's metabolic profile.

A primary goal in drug design is to identify and mitigate metabolic liabilities, which are chemical structures prone to metabolic breakdown that can lead to rapid clearance or the formation of reactive metabolites. The strategic placement of deuterium atoms in this compound can help pinpoint these liabilities in the etilefrine (B194583) molecule.

Table 1: Comparative Metabolic Stability of Etilefrine and this compound in Human Liver Microsomes

CompoundIncubation Time (min)Parent Compound Remaining (%)
Etilefrine Hydrochloride0100
1565
3042
6018
This compound0100
1585
3072
6055

This table presents illustrative data showing a slower rate of metabolism for this compound compared to the non-deuterated compound, suggesting that the deuterated sites are metabolic liabilities.

This compound is an excellent tool for tracing the degradation of the parent compound and the formation of its metabolites in complex biological matrices like plasma, urine, or microsomal incubations. When co-incubating a mixture of etilefrine and this compound, mass spectrometry can easily distinguish between the unlabeled drug and its deuterated internal standard, as well as their respective metabolites.

This co-incubation strategy, often referred to as "metabolite fingerprinting," allows for the confident identification of metabolites. The characteristic mass shift of +5 Da (for the five deuterium atoms) in the deuterated metabolites provides a clear and unambiguous signature, differentiating them from endogenous matrix components and non-drug-related peaks. This approach is particularly useful for identifying novel or unexpected metabolic pathways.

The major metabolic pathway for etilefrine is known to be conjugation, forming a phenolic sulphate. nih.gov A minor pathway involves excretion as the corresponding hydroxymandelic acid. nih.gov By using this compound, researchers can precisely track the formation of these and other potential metabolites.

Table 2: Major Metabolites of Etilefrine Identified in Human Hepatocytes using this compound

MetaboliteNon-Deuterated Mass (m/z)Deuterated Mass (m/z)Mass Shift (Da)
Etilefrine182.24187.27+5
Etilefrine-O-sulfate262.28267.31+5
Hydroxymandelic acid168.15173.18+5

This table illustrates how the mass shift in metabolites derived from this compound confirms their origin from the parent drug.

Etilefrin D5 Hydrochloride As a Pharmacological Research Probe

Mechanistic Studies of Adrenergic Receptor Interactions

Etilefrine (B194583) is known to be an adrenergic agonist that interacts with both α- and β-adrenergic receptors, with a particular affinity for α1 and β1 subtypes. bioscientia.denih.govmedchemexpress.com The introduction of deuterium (B1214612) in Etilefrin-d5 Hydrochloride provides a stable isotopic label, making it an invaluable tool for nuanced studies of these interactions.

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand and its receptor. medchemexpress.comwikipedia.org In these assays, a labeled ligand, such as this compound, is used to quantify the binding to receptors present in a tissue or cell preparation. The use of a deuterated compound allows for sensitive detection and quantification by mass spectrometry.

Competitive binding experiments can be performed where this compound competes with other unlabeled ligands for the same binding site on the adrenergic receptor. By measuring the displacement of the deuterated compound, the binding affinity (Ki) of the unlabeled ligands can be determined. This approach is crucial for screening new drug candidates and for understanding the structure-activity relationships of adrenergic agonists and antagonists.

Assay TypeParameter MeasuredApplication of this compound
Saturation BindingKd (dissociation constant), Bmax (receptor density)As the labeled ligand to determine the affinity and density of adrenergic receptors.
Competitive BindingKi (inhibition constant)As the labeled competitor to determine the affinity of unlabeled test compounds.

Cellular Signaling Pathway Modulation (e.g., AMPK/Akt pathway)

Etilefrine has been shown to modulate cellular signaling pathways, including the AMPK/Akt pathway. bioscientia.demedchemexpress.com The AMPK/Akt pathway is a critical regulator of cellular metabolism and growth. nih.gov Studies have indicated that Etilefrine can activate AMPK while inhibiting Akt phosphorylation. bioscientia.demedchemexpress.com

The use of this compound in such studies allows for precise tracing and quantification of the compound within the cellular environment. This helps to correlate the concentration of the drug with the observed changes in the phosphorylation status of AMPK and Akt, providing a clearer understanding of the dose-response relationship at a subcellular level. While direct studies utilizing this compound for this specific purpose are not widely published, its use as an internal standard in pharmacokinetic studies suggests its potential for similar applications in cellular signaling research. nih.gov

Investigation of Receptor Subtype Specificity and Ligand Kinetics

Adrenergic receptors are classified into several subtypes (e.g., α1A, α1B, α1D, β1, β2, β3), each with distinct physiological roles. nih.govmdpi.com Determining the subtype specificity of a ligand is crucial for developing targeted therapies with fewer side effects. This compound can be employed in binding assays using cell lines selectively expressing a single adrenergic receptor subtype. By comparing its binding affinity across these different cell lines, the receptor subtype specificity can be accurately determined.

Furthermore, the study of ligand kinetics, including the association (kon) and dissociation (koff) rates, provides deeper insights into the dynamic nature of the drug-receptor interaction. nih.gov The use of isotopically labeled compounds like this compound is advantageous in these kinetic studies, as it allows for the differentiation of the labeled ligand from other substances in the assay medium.

Enzyme Kinetics and Substrate Specificity Investigations

The metabolism of etilefrine primarily involves conjugation. nih.gov The use of a deuterated analog like this compound can be instrumental in studying the enzymes involved in its metabolism and other biochemical interactions.

Use in Assays for Enzymes Metabolizing or Interacting with Etilefrin

This compound can serve as a substrate in enzymatic assays to study the kinetics of the enzymes responsible for its metabolism. By incubating the deuterated compound with liver microsomes or other enzyme preparations, the rate of its biotransformation can be measured. The products of the enzymatic reaction, which will also be deuterated, can be identified and quantified using mass spectrometry. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Enzyme ClassPotential Role in Etilefrine MetabolismApplication of this compound
UDP-glucuronosyltransferases (UGTs)Conjugation of the phenolic hydroxyl groupAs a substrate to determine the kinetic parameters of specific UGT isoforms.
Sulfotransferases (SULTs)Sulfation of the phenolic hydroxyl groupTo investigate the substrate specificity and kinetics of SULT enzymes.

Isotope Effects in Biochemical Reactions

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. libretexts.orgwikipedia.org This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. taylorandfrancis.com If the cleavage of a C-H bond is the rate-determining step of an enzymatic reaction, replacing hydrogen with deuterium will slow down the reaction.

By comparing the rate of metabolism of Etilefrine with that of this compound, researchers can determine if the cleavage of a specific C-H bond is a rate-limiting step in its biotransformation. A significant KIE would provide strong evidence for the mechanism of the enzymatic reaction. This information is valuable for understanding the metabolic fate of the drug and for designing new analogs with improved pharmacokinetic properties. bioscientia.denih.gov

Development of Novel Research Tools and Assays

The quest for more efficient and accurate drug discovery processes has led to the continuous evolution of research tools and assay methodologies. Deuterated compounds, such as this compound, play a pivotal role in this advancement by providing highly reliable internal standards and probes for various analytical platforms.

Application in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic activity. The integration of mass spectrometry with HTS has significantly enhanced the quality and scope of screening data. In this context, deuterated compounds like this compound are instrumental.

The primary application of this compound in HTS is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. aptochem.comtexilajournal.com Due to its structural identity with the parent compound, etilefrine, it exhibits nearly identical physicochemical properties, such as ionization efficiency and chromatographic retention time. aptochem.com This ensures that any variability introduced during sample preparation, injection, or analysis is mirrored by the internal standard, allowing for accurate and precise quantification of the analyte across thousands of samples. clearsynth.comkcasbio.com

The use of a stable isotope-labeled internal standard is crucial for minimizing matrix effects, which are a common challenge in bioanalytical assays where complex biological samples can interfere with the analyte's signal. clearsynth.com By co-eluting with the unlabeled analyte, this compound helps to normalize the signal and correct for these interferences, leading to more reliable data in high-throughput settings. texilajournal.com This robustness is essential for making accurate decisions about hit compounds in the early stages of drug development.

Table 1: Comparison of Analytical Performance with and without a Deuterated Internal Standard

ParameterAssay without Deuterated ISAssay with this compound IS
Precision (%CV) 10-15%<5%
Accuracy (%Bias) ±20%±5%
Throughput Lower due to repeat analysesHigher due to increased reliability
Matrix Effect High susceptibilitySignificantly reduced

This is an interactive data table based on generalized data from bioanalytical studies.

Advancements in Radioligand Binding Assays Using Deuterated Probes

Radioligand binding assays are a fundamental technique in pharmacology for characterizing receptor-ligand interactions, including determining binding affinity (Kd) and receptor density (Bmax). nih.govoncodesign-services.comnih.gov While traditionally reliant on radioactively labeled ligands (e.g., with tritium (B154650) or iodine-125), there is a growing interest in the use of stable isotope-labeled compounds as non-radioactive probes, particularly in conjunction with mass spectrometry detection.

Although direct use of this compound as a primary ligand in binding assays is not widely documented, the principles governing the use of deuterated compounds suggest potential advancements. A stable isotope-labeled ligand, when used in a competitive binding assay, can be distinguished from the unlabeled test compounds by its mass. This allows for the simultaneous analysis of multiple competitor compounds in a single well, significantly increasing the throughput of the assay.

Furthermore, the development of mass spectrometry-based binding assays offers an alternative to radioactivity, mitigating the safety and disposal concerns associated with radioligands. In such an assay, a deuterated probe like this compound could be incubated with a receptor preparation and a library of test compounds. After separation of bound from free ligand, the amount of bound deuterated probe could be quantified by LC-MS/MS, providing a measure of the test compounds' ability to displace it.

Table 2: Key Parameters in Radioligand Binding Assays

ParameterDescriptionTypical RadioligandPotential Deuterated Probe Application
Kd (Dissociation Constant) A measure of the affinity of a ligand for its receptor. Lower Kd indicates higher affinity.³H-EtilefrineCompetitive binding against unlabeled etilefrine to determine Ki.
Bmax (Maximum Binding Capacity) The total number of receptors in a given preparation.³H-EtilefrineSaturation binding experiments to determine receptor density.
Ki (Inhibition Constant) The concentration of a competing ligand that occupies 50% of the receptors.Unlabeled CompetitorDetermined in competition assays using Etilefrin-d5 as the labeled ligand.

This is an interactive data table illustrating the parameters measured in radioligand binding assays and the potential role of deuterated probes.

Quality Assurance and Reference Material Development for Etilefrin D5 Hydrochloride

Certification and Traceability of Reference Standards

Certified Reference Materials (CRMs) of Etilefrin-d5 Hydrochloride provide a benchmark for analytical measurements, ensuring that results are accurate, comparable, and traceable to a recognized standard.

The manufacturing and certification of this compound reference standards are governed by stringent international quality guidelines to ensure their integrity and reliability. Producers of high-quality reference materials typically operate under a quality management system that complies with standards such as ISO Guide 34 (now superseded by ISO 17034) for the competence of reference material producers and ISO/IEC 17025 for the competence of testing and calibration laboratories.

Adherence to these standards ensures that every step of the production process, from synthesis and purification to characterization and certification, is meticulously controlled and documented. This framework guarantees the traceability of the certified values and their associated uncertainties. For instance, the balances used for gravimetric preparation of solutions are regularly calibrated with traceability to national or international standards of mass.

While specific accreditation details for every supplier may vary, reputable providers of this compound reference standards make their quality certifications and the scope of their accreditation publicly available. This transparency allows end-users to have confidence in the material's suitability for its intended use.

A comprehensive characterization is essential to establish the identity, purity, and isotopic enrichment of an this compound certified reference material. The Certificate of Analysis (CoA) accompanying the CRM provides a detailed summary of these critical parameters.

Chemical Purity: The chemical purity of the reference standard is determined using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a common method used to assess the presence of organic impurities. For the non-deuterated analogue, Etilefrine (B194583) Hydrochloride, a purity of ≥98.0% as determined by HPLC is often reported. Similar purity levels are expected for the deuterated standard. Other tests for purity may include assessing the content of residual solvents, water (loss on drying), and inorganic impurities (residue on ignition).

Isotopic Enrichment: For a deuterated standard like this compound, determining the isotopic enrichment is crucial. This parameter quantifies the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms and also identifies the presence of isotopologues with fewer or more deuterium atoms. Mass spectrometry is the primary technique used for this analysis. The goal is to have a high percentage of the desired d5 isotopologue and minimal presence of d0 to d4 species. The isotopic purity is a critical factor as it can affect the accuracy of quantification in isotope dilution mass spectrometry methods.

Below is a representative data table summarizing the typical characterization of an this compound reference material based on common industry practices.

ParameterTypical SpecificationAnalytical Method(s)
Chemical Purity
Purity by HPLC≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Loss on Drying≤ 1.0%Thermogravimetric Analysis (TGA) or Karl Fischer Titration
Residue on Ignition≤ 0.1%Gravimetric analysis after combustion
Isotopic Enrichment
Deuterium Incorporation≥ 98%Mass Spectrometry (MS)
Identity
Confirmation of StructureConforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry

Role in Analytical Method Transfer and Inter-Laboratory Harmonization

The transfer of an analytical method from one laboratory to another (e.g., from a research and development lab to a quality control lab) is a critical process in pharmaceutical development and manufacturing. medfilesgroup.comcontractpharma.com this compound, as a certified reference standard, plays a pivotal role in ensuring the success and reliability of this transfer.

During method transfer, the receiving laboratory must demonstrate its ability to perform the analytical method with the same level of accuracy and precision as the originating laboratory. eurofins.compropharmagroup.com The use of a well-characterized CRM of this compound provides a common, stable point of reference for both laboratories. This helps to minimize variability that could arise from differences in instrumentation, reagents, or analyst technique.

Inter-laboratory harmonization, which aims to ensure that different laboratories can produce comparable results for the same sample, also relies heavily on the availability of high-quality reference materials. By using the same lot of this compound CRM, participating laboratories can calibrate their instruments and validate their methods against a common standard, thereby reducing inter-laboratory discrepancies. This is particularly important in proficiency testing schemes and in multi-site clinical trials where analytical data from different locations need to be pooled and compared.

Assessment of Stability and Storage Conditions for Long-Term Research Use

The stability of a reference standard is a critical attribute that ensures its integrity and fitness for purpose over its intended shelf life. For this compound, stability studies are conducted to determine the optimal storage conditions and to assign a re-test date or expiry date.

Long-term stability studies are typically performed under the recommended storage conditions, which for many reference standards, including this compound, are often refrigerated (2-8 °C) and protected from light and humidity. Accelerated stability studies, conducted at elevated temperatures and humidity levels, are used to predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions, such as those that might occur during shipping.

The stability of deuterated compounds is generally comparable to their non-deuterated counterparts, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. However, comprehensive stability testing is still required to identify any potential degradation pathways and to ensure the continued accuracy of the certified purity value.

The following table outlines typical conditions for stability testing of a reference standard like this compound.

Study TypeStorage ConditionsDurationPurpose
Long-Term 2-8 °COngoing (e.g., 24, 36, 48 months)To establish the re-test or expiry date under recommended storage.
Accelerated 25 °C / 60% RH6 monthsTo predict long-term stability and assess the impact of short-term temperature excursions.
Stress Testing Extreme conditions (e.g., high temperature, light, oxidation, acid/base hydrolysis)VariableTo identify potential degradation products and pathways.

The results of these stability studies are used to provide clear instructions on the proper storage and handling of the this compound reference material, ensuring its continued reliability for long-term research and analytical use.

Q & A

Q. What experimental design strategies are effective for optimizing the synthesis of this compound to improve yield and reduce impurities?

  • Methodological Answer : Apply a Box-Behnken or central composite design (CCD) to evaluate critical parameters (e.g., reaction temperature, solvent ratio, catalyst concentration). Use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using NMR (¹H/¹³C) and high-resolution MS .

Q. How should researchers address contradictions in reported pharmacokinetic (PK) data for this compound across different in vivo models?

  • Methodological Answer : Conduct cross-species PK studies with standardized dosing (e.g., 2 mg/kg IV bolus) and sampling intervals (0, 15, 30, 60, 120 min). Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Employ mixed-effects modeling (e.g., NONMEM) to account for interspecies variability and identify covariates like protein binding or metabolic enzyme differences .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions in preclinical models?

  • Methodological Answer : Simulate gastric and intestinal fluids (e.g., SGF at pH 1.2 and SIF at pH 6.8) to evaluate degradation kinetics. Use LC-MS/MS to quantify intact this compound and its metabolites. For in vivo stability, administer the compound via osmotic pumps and collect plasma/tissue samples at timed intervals, followed by extraction and quantification .

Q. How can researchers resolve discrepancies in toxicity profiles reported for this compound across cell lines and animal models?

  • Methodological Answer : Perform comparative cytotoxicity assays (e.g., MTT or LDH release) in multiple cell lines (e.g., HEK293, HepG2) with standardized exposure times (24–72 hours). For in vivo studies, conduct acute toxicity tests (OECD 423) in rodents, monitoring clinical signs, hematological parameters, and histopathology. Apply benchmark dose (BMD) modeling to reconcile dose-response variability .

Methodological Challenges and Contradictions

Q. What steps should be taken when encountering conflicting data on the compound’s receptor-binding affinity in different assay systems?

  • Methodological Answer : Validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Ensure consistent buffer conditions (e.g., Mg²⁺ concentration, pH 7.4) and receptor expression levels. Use reference agonists/antagonists (e.g., isoproterenol for β-adrenoceptors) as internal controls. Apply statistical meta-analysis to assess heterogeneity across studies .

Q. How can researchers mitigate batch-to-batch variability in deuterated this compound during large-scale synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) like isotopic purity and residual solvents. Use process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring. Conduct stability-indicating studies under ICH guidelines (Q1A) to ensure consistency .

Application in Complex Models

Q. What protocols are recommended for evaluating this compound’s efficacy in burn injury models, considering its potential vasoactive effects?

  • Methodological Answer : Develop hydrogels loaded with this compound using factorial design (e.g., polymer concentration, crosslinker ratio). Assess in vitro release via Franz diffusion cells and validate in vivo using murine burn models. Monitor parameters like wound contraction, angiogenesis (CD31 staining), and systemic absorption via microdialysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.